4-(4-Benzylpiperazin-1-yl)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

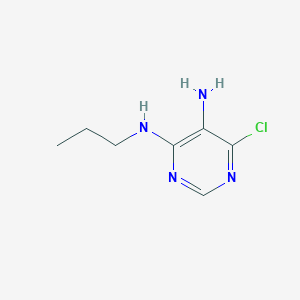

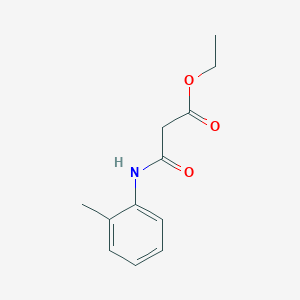

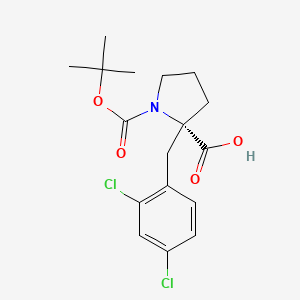

The molecular structure of “4-(4-Benzylpiperazin-1-yl)benzonitrile” is characterized by a benzylpiperazine group attached to a benzonitrile group. The exact mass of the molecule is 277.15800 .Wissenschaftliche Forschungsanwendungen

Antiviral Potential

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a compound related to 4-(4-Benzylpiperazin-1-yl)benzonitrile, has been identified as a modest Hepatitis C Virus (HCV) inhibitor. Chemical optimization led to the development of compounds with significantly increased antiviral activity against HCV. For instance, L0909, a derivative, showcased potent inhibition of HCV replication by acting on the HCV entry stage, demonstrating long-lasting effects, oral availability, and low toxicity in vivo, making it a promising candidate for HCV therapy (Jiang et al., 2020).

Antimycobacterial Activity

The synthesis of benzonitrile/nicotinonitrile based s-triazines, achieved through efficient palladium-catalyzed C-C Suzuki coupling, has led to compounds with profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of such compounds, derived from 4-(4-Benzylpiperazin-1-yl)benzonitrile, as starting points for developing new treatments against M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).

Enzyme Inhibition

A series of compounds, including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones, have been tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited potent inhibitory activity, with one showing an IC50 value of 0.54 nM on MAGL, highlighting the potential of 4-(4-Benzylpiperazin-1-yl)benzonitrile derivatives in developing selective inhibitors for these enzymes (Morera et al., 2012).

Analgesic and Anti-inflammatory Activities

Research on the derivatives of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ones has indicated their potential for anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. These findings underscore the versatility of 4-(4-Benzylpiperazin-1-yl)benzonitrile as a precursor for developing compounds with significant pharmacological properties (Gevorgyan et al., 2017).

Antibacterial and Antifungal Activities

Compounds synthesized from 4-(4-Benzylpiperazin-1-yl)benzonitrile have shown significant antibacterial and antifungal activities. The structures of these compounds, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, along with their antimicrobial efficacy, provide a foundation for further exploration in the development of new antimicrobial agents (Mandala et al., 2013).

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKANMUMBXTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429034 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)benzonitrile | |

CAS RN |

90905-00-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)

![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)